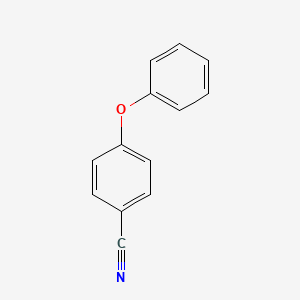

4-Phenoxybenzonitrile

Description

Properties

IUPAC Name |

4-phenoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHCIOZMFCLUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184949 | |

| Record name | 4-Phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-81-9 | |

| Record name | 4-Phenoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxybenzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzonitrile, a member of the aromatic nitrile family, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique structure, featuring a phenoxy group attached to a benzonitrile moiety, imparts a distinct combination of reactivity and stability. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in research and development.

Chemical Structure and Identification

The molecular structure of this compound consists of a phenyl ring linked via an ether bond to a benzonitrile group at the para position. This arrangement of aromatic rings and the nitrile functional group dictates its chemical behavior and physical properties.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | 4-Cyanodiphenyl ether, Benzonitrile, 4-phenoxy-[1][2] |

| CAS Number | 3096-81-9[1][2] |

| Molecular Formula | C₁₃H₉NO[1][2][3] |

| SMILES String | N#Cc1ccc(Oc2ccccc2)cc1[1] |

| InChI Key | UYHCIOZMFCLUDP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, processing, and application in various chemical syntheses.

| Property | Value |

| Molecular Weight | 195.22 g/mol [2][3] |

| Appearance | White to light yellow solid[4] |

| Melting Point | 42-46 °C[1] |

| Boiling Point | 170-174 °C at 4 Torr[3] |

| Flash Point | 110 °C (closed cup)[1] |

| Solubility | Generally soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] |

| XLogP3 | 3.4[2] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are commonly employed:

1. Nucleophilic Aromatic Substitution (SNAr) Reaction:

This method involves the reaction of 4-chlorobenzonitrile with phenol in the presence of a catalyst. A general description of this approach is the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution.[1]

2. Ullmann Condensation:

This reaction involves coupling 4-cyanophenol with iodobenzene. A described method utilizes CsF/Clinoptilolite as a solid base in DMSO.[1]

A detailed experimental protocol for a related compound, 4-(4-(Methylsulfonyl)phenoxy)benzonitrile, can be adapted for the synthesis of this compound.[5]

Illustrative Synthesis Workflow:

Purification

Purification of the crude product is typically achieved by column chromatography on silica gel.[5] The choice of eluent would be determined by the polarity of the impurities present. Recrystallization from a suitable solvent system is also a common purification technique for solid compounds.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear as multiplets in the downfield region.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The nitrile carbon will have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum is used to identify the functional groups present. Key absorptions for this compound include:

-

A strong, sharp peak around 2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

-

Bands in the 1600-1450 cm⁻¹ region due to aromatic C=C stretching vibrations.

-

Absorptions in the 1250-1000 cm⁻¹ range are indicative of the C-O-C (ether) linkage.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of this compound (195.22).

Illustrative Analytical Workflow:

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[1] It is a combustible solid and should be stored in a well-ventilated area away from ignition sources.

GHS Hazard and Precautionary Statements:

| Category | Code | Description |

| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352, P304+P340 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |

Applications

This compound serves as a key building block in organic synthesis. One notable application is in the synthesis of 5-(4-phenoxy)phenyltetrazole, which highlights its utility in creating more complex heterocyclic structures relevant to medicinal chemistry.[1] Its derivatives are also explored in the development of novel polymers and dyes.[4]

Conclusion

This technical guide provides a foundational understanding of the chemical properties, structure, and experimental considerations for this compound. The presented data and protocols are intended to support researchers, scientists, and drug development professionals in the effective and safe utilization of this important chemical intermediate. The versatility of this compound in organic synthesis underscores its potential for the development of new molecules with diverse applications.

References

An In-depth Technical Guide to the Synthesis of 4-Phenoxybenzonitrile from 4-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenoxybenzonitrile from 4-chlorobenzonitrile, a key transformation in the production of various functional materials and pharmaceutical intermediates. This document details various synthetic methodologies, including classical and modern catalytic approaches, and provides structured data for comparative analysis.

Introduction

This compound is a valuable chemical intermediate characterized by a diaryl ether linkage and a nitrile functional group. This unique combination of moieties makes it a versatile building block in medicinal chemistry and materials science. The synthesis of this compound from 4-chlorobenzonitrile and phenol is a nucleophilic aromatic substitution reaction that can be achieved through several catalytic pathways. This guide will explore copper-catalyzed Ullmann-type reactions, palladium-catalyzed cross-coupling, phase-transfer catalysis, and microwave-assisted synthesis, offering a comparative analysis of these methods.

Reaction Scheme

The fundamental transformation involves the coupling of 4-chlorobenzonitrile and phenol to form this compound. This reaction is an example of a nucleophilic aromatic substitution, where the phenoxide ion displaces the chloride on the benzonitrile ring.

Caption: General reaction for the synthesis of this compound.

Synthetic Methodologies and Data Comparison

Several catalytic systems can be employed to facilitate the synthesis of this compound. The choice of method often depends on factors such as desired yield, reaction time, cost, and environmental impact. Below is a summary of quantitative data for different approaches.

| Method | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Copper-Catalyzed Ullmann | CuI / Picolinic Acid | K₃PO₄ | DMSO | 100 - 140 | 24 | Moderate to Good |

| Palladium-Catalyzed | Pd₂(dba)₃ / Ligand | Cs₂CO₃ | Toluene | 80 - 120 | 12 - 24 | Good to Excellent |

| Phase-Transfer Catalysis | Quaternary Ammonium Salt (e.g., TBAB) | NaOH / K₂CO₃ | Biphasic | 60 - 100 | 3 - 8 | Good |

| Microwave-Assisted | Copper(I) Iodide | K₂CO₃ | DMF | 150 - 200 | 0.25 - 0.5 | High |

Note: The data presented is a representative range based on analogous reactions and general principles of each methodology. Specific yields and conditions can vary based on the exact ligand, catalyst loading, and substrate purity.

Experimental Protocols

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-O bonds using a copper catalyst. Modern variations often employ ligands to improve catalyst performance and allow for milder reaction conditions.

Workflow:

Caption: Workflow for Copper-Catalyzed Ullmann Condensation.

Detailed Methodology:

-

To a dry Schlenk flask, add 4-chlorobenzonitrile (1.0 mmol), phenol (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), copper(I) iodide (CuI, 0.1 mmol), and picolinic acid (0.2 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are known for their high efficiency and broad functional group tolerance. The use of specific ligands is crucial for achieving high yields.

Workflow:

Caption: Workflow for Palladium-Catalyzed Cross-Coupling.

Detailed Methodology:

-

In a glovebox, charge a dry vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and cesium carbonate (Cs₂CO₃, 1.5 mmol).

-

Add 4-chlorobenzonitrile (1.0 mmol), phenol (1.2 mmol), and anhydrous toluene (5 mL).

-

Seal the vial and heat the reaction mixture at 100 °C for 18 hours.

-

After cooling to room temperature, dilute the mixture with toluene and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield this compound.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an effective method for reactions between reactants in immiscible phases. It offers advantages such as mild reaction conditions and the use of inexpensive reagents.[1]

Workflow:

Caption: Workflow for Phase-Transfer Catalysis.

Detailed Methodology:

-

In a round-bottom flask, dissolve phenol (1.2 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).

-

Add a solution of 4-chlorobenzonitrile (1.0 mmol) in an organic solvent such as toluene (10 mL).

-

Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB, 0.1 mmol).

-

Heat the biphasic mixture to 80 °C and stir vigorously for 6 hours.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[2]

Workflow:

Caption: Workflow for Microwave-Assisted Synthesis.

Detailed Methodology:

-

In a 10 mL microwave reaction vial, place 4-chlorobenzonitrile (1.0 mmol), phenol (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and copper(I) iodide (CuI, 0.05 mmol).

-

Add N,N-dimethylformamide (DMF, 4 mL) and a magnetic stir bar.

-

Seal the vial with a cap.

-

Place the vial in a microwave reactor and irradiate at 180 °C for 20 minutes.

-

After the reaction, cool the vial to room temperature.

-

Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain this compound.

Conclusion

The synthesis of this compound from 4-chlorobenzonitrile can be effectively achieved through various catalytic methods. While traditional copper-catalyzed Ullmann reactions are viable, modern palladium-catalyzed systems often offer higher yields and milder conditions. For rapid and efficient synthesis, particularly on a laboratory scale, microwave-assisted protocols present a significant advantage. Phase-transfer catalysis provides a cost-effective and scalable alternative. The selection of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary technical information to make an informed decision and to implement the chosen methodology effectively.

References

4-Phenoxybenzonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-Phenoxybenzonitrile, a key chemical intermediate in various synthetic applications, particularly in the development of pharmaceutical compounds.

Core Data

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 3096-81-9 | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Molecular Formula | C₁₃H₉NO | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyanodiphenyl ether, p-Phenoxybenzonitrile | [1] |

| Melting Point | 42-46 °C | [2] |

| Appearance | White to yellow crystals or powder |

Synthesis and Experimental Protocols

This compound can be synthesized through several methods. Below are detailed protocols for two common synthetic routes.

Route 1: Nucleophilic Aromatic Substitution of 4-Chlorobenzonitrile with Phenol

This method involves the tris(3,6-dioxaheptyl)amine-catalyzed nucleophilic aromatic substitution reaction of 4-chlorobenzonitrile with phenol.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorobenzonitrile (1 equivalent), phenol (1.2 equivalents), and a catalytic amount of tris(3,6-dioxaheptyl)amine.

-

Solvent Addition: Add a suitable high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), to the mixture to facilitate the deprotonation of phenol.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C and stir for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Route 2: Reaction of 4-Cyanophenol with Iodobenzene

This alternative synthesis involves the reaction of 4-cyanophenol with iodobenzene using a cesium fluoride/clinoptilolite (CsF/CP) solid base in DMSO.[2]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, add 4-cyanophenol (1 equivalent), iodobenzene (1.1 equivalents), and the CsF/Clinoptilolite catalyst.

-

Solvent: Add dimethyl sulfoxide (DMSO) as the solvent.

-

Reaction Conditions: Heat the mixture with stirring at a temperature of 120-140°C for 6-12 hours. The reaction should be monitored by TLC or GC-MS.

-

Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with water and brine, and dry over a drying agent (e.g., Na₂SO₄). After solvent evaporation, purify the resulting crude this compound by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically an active pharmaceutical ingredient, its structural motif is present in various biologically active molecules. The nitrile group can act as a hydrogen bond acceptor, mimicking a carbonyl group, which is a common feature in drug-receptor interactions.[3]

Key applications include:

-

Intermediate for Tetrazole Synthesis: It is used to synthesize 5-(4-phenoxy)phenyltetrazole, a compound with potential applications in medicinal chemistry.[2]

-

Building Block for Biologically Active Molecules: The phenoxybenzonitrile scaffold is a component of more complex molecules that have been investigated as:

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors: Derivatives of quinazolinone containing a methyl-benzonitrile moiety have shown DPP-4 inhibitory activity, relevant for the treatment of diabetes.[4]

-

Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators: Benzonitrile-containing compounds have been developed as mGluR5 NAMs for potential use in psychiatric disorders.[5]

-

Visualized Workflows

The following diagrams illustrate the synthetic pathways for this compound.

References

- 1. This compound | C13H9NO | CID 137821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 96 3096-81-9 [sigmaaldrich.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Phenoxybenzonitrile

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 4-Phenoxybenzonitrile (C₁₃H₉NO), a molecule of interest in various fields of chemical research and development. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format, alongside the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.63 | d | 9.0 | 2 | H-2, H-6 |

| 7.44 | t | 7.9 | 2 | H-3', H-5' |

| 7.26 | t | 7.4 | 1 | H-4' |

| 7.12 | d | 8.2 | 2 | H-2', H-6' |

| 7.03 | d | 9.0 | 2 | H-3, H-5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.2 | C-4 |

| 155.0 | C-1' |

| 134.0 | C-2, C-6 |

| 130.2 | C-3', C-5' |

| 125.4 | C-4' |

| 120.5 | C-2', C-6' |

| 118.6 | C-3, C-5 |

| 118.5 | CN |

| 107.8 | C-1 |

Solvent: CDCl₃, Proton Decoupled

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | Aromatic C-H Stretch |

| 2228 | Strong | C≡N Stretch (Nitrile) |

| 1587 | Strong | Aromatic C=C Stretch |

| 1487 | Strong | Aromatic C=C Stretch |

| 1246 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1196 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| 878 | Strong | Aromatic C-H Bending (para-disubstituted) |

| 839 | Strong | Aromatic C-H Bending |

| 752 | Strong | Aromatic C-H Bending (monosubstituted) |

| 692 | Strong | Aromatic C-H Bending (monosubstituted) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ (Molecular Ion) |

| 167 | 15 | [M-CO]⁺ |

| 139 | 25 | [M-C₂H₂O]⁺ |

| 92 | 10 | [C₆H₄O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

| 51 | 20 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was transferred to a 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum was recorded on a 400 MHz spectrometer. Data was acquired with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 16 scans were accumulated.

-

¹³C NMR: The carbon-13 NMR spectrum was acquired on the same instrument at a frequency of 100 MHz. The spectrum was obtained with proton decoupling. A 45-degree pulse angle and a relaxation delay of 2 seconds were used, and 1024 scans were accumulated to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were ionized by a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge ratio (m/z).

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Solubility of 4-Phenoxybenzonitrile: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzonitrile, also known as 4-cyanodiphenyl ether, is a versatile aromatic nitrile that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure, featuring a phenoxy group and a benzonitrile moiety, imparts a unique combination of polarity and lipophilicity, influencing its solubility in different solvent systems. Understanding the solubility of this compound is critical for its effective use in organic synthesis, purification, formulation, and various applications within the life sciences.

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document presents a qualitative solubility profile based on established chemical principles and available information. Furthermore, a detailed experimental protocol is provided to enable researchers to determine quantitative solubility data tailored to their specific laboratory conditions.

Qualitative Solubility Profile

The solubility of this compound is governed by the interplay of its polar nitrile group (-C≡N) and the largely nonpolar diphenyl ether backbone. This dual character suggests that its solubility will be significant in a range of organic solvents with varying polarities. The principle of "like dissolves like" provides a useful framework for predicting its solubility behavior.

Based on available data sheets and chemical principles, a qualitative solubility profile of this compound is summarized in the table below.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The high polarity of DMF can effectively solvate the polar nitrile group, while the organic nature of the solvent interacts favorably with the aromatic rings. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar solvent capable of strong dipole-dipole interactions with the nitrile group, facilitating dissolution. | |

| Acetonitrile (MeCN) | Soluble | Acetonitrile's polarity is sufficient to dissolve this compound, making it a suitable solvent for reactions and analysis. | |

| Acetone | Soluble | The carbonyl group of acetone can interact with the nitrile functionality, and its overall moderate polarity allows for good solvation of the entire molecule.[1] | |

| Polar Protic | Methanol | Sparingly Soluble | The hydrogen-bonding capability of methanol is less effective at solvating the large, nonpolar aromatic structure, leading to limited solubility. |

| Ethanol | Soluble | Ethanol's lower polarity compared to methanol, and its ethyl group, provide a better balance for interacting with both the polar and nonpolar regions of the solute.[1] | |

| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can engage in π-π stacking interactions with the phenyl rings of this compound, and its nonpolar nature is favorable for the diphenyl ether backbone. |

| Chloroform (CHCl₃) | Soluble | Chloroform's polarity is well-suited for dissolving molecules with a mixture of polar and nonpolar characteristics. | |

| Dichloromethane (DCM) | Soluble | Similar to chloroform, DCM is an effective solvent for a wide range of organic compounds, including those with moderate polarity. | |

| Diethyl Ether | Sparingly Soluble | The low polarity of diethyl ether is less effective at solvating the polar nitrile group, resulting in limited solubility. | |

| Hexane | Negligibly Soluble | As a nonpolar aliphatic solvent, hexane interacts poorly with the polar nitrile group, leading to very low solubility. | |

| Aqueous | Water | Limited Solubility | The large, nonpolar aromatic structure of this compound dominates its interaction with the highly polar water molecules, resulting in poor aqueous solubility.[1] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

To obtain precise quantitative solubility data, the following detailed experimental protocol based on the gravimetric method is recommended. This method is straightforward and relies on accurately measuring the mass of the solute dissolved in a known mass of a saturated solution.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with tight-fitting caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Add a magnetic stir bar to the vial and seal it tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle to the bottom of the vial.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. For volatile solvents, this can be done at a moderate temperature (e.g., 50-60 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the evaporation dish containing the dry solute.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Data Calculation:

-

Mass of the saturated solution: (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100 g solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

-

Synthesis of this compound: A Reaction Pathway

This compound can be synthesized via a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chlorobenzonitrile with phenol in the presence of a base and a phase-transfer catalyst.[2] Another method involves the reaction of 4-cyanophenol with iodobenzene.[2] The following diagram illustrates a general synthetic pathway.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following workflow diagram.

Conclusion

While precise, publicly available quantitative solubility data for this compound in a wide range of organic solvents is limited, this technical guide provides a robust framework for researchers and drug development professionals. The qualitative solubility profile offers valuable guidance for solvent selection in synthetic and analytical applications. Furthermore, the detailed experimental protocol for the gravimetric determination of solubility empowers researchers to generate accurate and reliable quantitative data specific to their experimental needs. The provided diagrams for the synthetic pathway and experimental workflow offer clear visual aids to complement the technical information. This comprehensive guide serves as a valuable resource for the effective handling and application of this compound in a research and development setting.

References

4-Phenoxybenzonitrile: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Phenoxybenzonitrile, a key aromatic ether nitrile, has emerged as a significant building block in organic synthesis. Its unique structural combination of a phenoxy group and a nitrile moiety provides a versatile platform for the construction of a diverse array of complex molecules, including pharmaceuticals and functional materials. The ether linkage offers stability, while the nitrile group serves as a valuable functional handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its preparation and subsequent conversion into valuable chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling and characterization.

| Property | Value |

| Molecular Formula | C₁₃H₉NO |

| Molecular Weight | 195.22 g/mol |

| CAS Number | 3096-81-9 |

| Melting Point | 42-46 °C |

| Boiling Point | Not available |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

This compound can be synthesized through several methodologies, primarily involving nucleophilic aromatic substitution. A common and effective route is the reaction of 4-chlorobenzonitrile with phenol in the presence of a base and a phase-transfer catalyst.[1] Another approach involves the coupling of 4-cyanophenol with iodobenzene.[1]

Core Synthetic Transformations of this compound

The reactivity of this compound is dominated by the transformations of its nitrile group. This functional group can be readily converted into other key functionalities, such as tetrazoles, carboxylic acids, and amines, paving the way for the synthesis of a wide range of derivatives.

Synthesis of 5-(4-Phenoxyphenyl)-1H-tetrazole

The [2+3] cycloaddition of the nitrile group with an azide source is a powerful method for the synthesis of tetrazoles, which are important isosteres of carboxylic acids in medicinal chemistry. This compound can be effectively converted to 5-(4-phenoxyphenyl)-1H-tetrazole, a key intermediate in the synthesis of various bioactive molecules.[1]

Experimental Protocol: Synthesis of 5-(4-Phenoxyphenyl)-1H-tetrazole (Adapted from a general procedure for benzonitriles)[2]

-

Materials: this compound, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF), Hydrochloric Acid (HCl).

-

Procedure:

-

In a round-bottom flask, a mixture of this compound (10 mmol), sodium azide (10 mmol), and ammonium chloride (10 mmol) is suspended in dimethylformamide (10 ml).

-

The reaction mixture is heated in an oil bath at 125 °C for 7 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in 100 ml of water and the solution is carefully acidified to pH 2 with concentrated hydrochloric acid.

-

The resulting solution is cooled to 5 °C in an ice bath to precipitate the product.

-

The solid product, 5-(4-phenoxyphenyl)-1H-tetrazole, is collected by filtration and recrystallized from aqueous methanol.

-

Quantitative Data for Tetrazole Synthesis

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-(4-Phenoxyphenyl)-1H-tetrazole | This compound | NaN₃, NH₄Cl | DMF | 125 | 7 | Good to Excellent (expected) |

Logical Workflow for Tetrazole Synthesis

Caption: Synthesis of 5-(4-Phenoxyphenyl)-1H-tetrazole.

Hydrolysis to 4-Phenoxybenzoic Acid

The nitrile group of this compound can be hydrolyzed under basic or acidic conditions to afford the corresponding carboxylic acid, 4-phenoxybenzoic acid. This transformation is a fundamental step in the synthesis of various esters and amides with potential applications in materials science and pharmaceuticals. A highly efficient method involves the use of potassium hydroxide and hydrogen peroxide.

Experimental Protocol: Synthesis of 4-Phenoxybenzoic Acid (Adapted from a general procedure for this compound derivatives)

-

Materials: this compound derivative (e.g., 4-(p-tolyloxy)benzonitrile), Potassium Hydroxide (KOH), 30% Hydrogen Peroxide (H₂O₂), Methanol (MeOH), Ethanol (EtOH), Hydrochloric Acid (HCl), Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of the this compound derivative (1 mmol) and KOH (20 mmol) in a mixture of MeOH (0.6 mL) and EtOH (2.6 mmol), 30% H₂O₂ (1 mL) is added dropwise.

-

The reaction mixture is refluxed for 4.5 hours.

-

After cooling to room temperature, the mixture is acidified to pH 1 with 3M HCl.

-

The product is extracted with CH₂Cl₂.

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the product.

-

Quantitative Data for Hydrolysis

| Product | Starting Material | Reagents | Solvents | Condition | Time (h) | Yield (%) |

| 4-(4-Methylphenoxy)benzoic Acid | 4-(p-Tolyloxy)benzonitrile | KOH, H₂O₂ | MeOH, EtOH | Reflux | 4.5 | 100 |

Experimental Workflow for Hydrolysis of this compound Derivatives

Caption: Hydrolysis of this compound Derivatives.

Reduction to 4-Phenoxybenzylamine

The reduction of the nitrile functionality to a primary amine is a crucial transformation, providing access to benzylamine derivatives that are prevalent in many pharmaceutical agents. Catalytic hydrogenation using Raney Nickel is a common and effective method for this conversion.

Experimental Protocol: Synthesis of 4-(4-Methylphenoxy)benzylamine (Adapted from a patented procedure)[3]

-

Materials: 4-(4-Methylphenoxy)benzonitrile, 28% Aqueous Ammonia, Ethyl Alcohol, Raney Nickel, Nitrogen gas, n-Hexane.

-

Procedure:

-

To a solution of 4-(4-methylphenoxy)benzonitrile (209 g) in ethyl alcohol (1.5 L), 28% aqueous ammonia solution (375 g) is added.

-

Raney Nickel (200 g) is added to the mixture under a nitrogen stream.

-

The mixture is hydrogenated at room temperature for 10 hours.

-

After the reaction is complete, the nickel catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The precipitated crystals are washed with n-hexane and dried to obtain 4-(4-methylphenoxy)benzylamine (202 g).

-

Quantitative Data for Reduction

| Product | Starting Material | Catalyst | Solvents | Condition | Time (h) | Yield (%) |

| 4-(4-Methylphenoxy)benzylamine | 4-(4-Methylphenoxy)benzonitrile | Raney Nickel | Ethyl Alcohol, Aq. Ammonia | RT, Hydrogenation | 10 | ~96 |

Synthetic Pathway for 4-Phenoxybenzylamine Derivatives

Caption: Reduction of this compound Derivatives.

Application in the Synthesis of Biphenyl Intermediates for Angiotensin II Receptor Antagonists

While a direct, one-step reaction from this compound to the final drug is not the common route, its structural motif is relevant in the broader context of synthesizing biphenyl intermediates, which are core components of Angiotensin II Receptor Antagonists like Valsartan. The synthesis of these drugs often involves the construction of a biphenyl scaffold, followed by the introduction of the tetrazole and other side chains. For instance, the synthesis of valsartan involves key intermediates like 2'-cyano-4'-methylbiphenyl. Although not directly starting from this compound, the synthetic strategies employed for creating such biphenyl nitriles are relevant. These strategies often involve cross-coupling reactions, such as the Suzuki or Negishi coupling, where a substituted benzonitrile is coupled with a phenylboronic acid or an organozinc reagent.

The expertise gained from handling and transforming substituted benzonitriles like this compound is directly applicable to the synthesis of these more complex pharmaceutical intermediates.

Conclusion

This compound stands as a valuable and versatile precursor in organic synthesis. Its readily transformable nitrile group allows for the efficient synthesis of a variety of important chemical entities, including tetrazoles, carboxylic acids, and benzylamines. The methodologies outlined in this guide, supported by experimental protocols and quantitative data, highlight the significance of this compound for researchers and professionals in the field of drug discovery and materials science. Its application in the synthesis of complex molecules underscores its importance as a fundamental building block in the synthetic chemist's toolbox.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 4-Phenoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxybenzonitrile is a versatile bifunctional molecule featuring two aromatic rings linked by an ether bond, with a nitrile group in the para position of one of the rings. This unique structure provides multiple sites for chemical modification, making it a valuable building block in medicinal chemistry and materials science. The interplay of the electron-donating, ortho, para-directing phenoxy group and the electron-withdrawing, meta-directing cyano group governs the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the nitrile group itself can undergo a variety of transformations, and the aromatic rings can be susceptible to nucleophilic aromatic substitution under certain conditions. This technical guide provides a comprehensive overview of the key electrophilic and nucleophilic substitution reactions of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to support drug discovery and development efforts.

Electrophilic Aromatic Substitution Reactions

The phenoxy group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. The outcome of electrophilic aromatic substitution on this compound is therefore a result of the competing directing effects of these two substituents. The phenoxy group, being an activating group, will generally have a stronger influence on the regioselectivity, leading to a mixture of products with substitution occurring primarily on the benzonitrile ring at the positions ortho to the phenoxy group. Substitution on the unsubstituted phenyl ring is also possible.

Nitration

The nitration of this compound is expected to yield a mixture of isomeric products. The primary substitution will occur on the activated benzonitrile ring, ortho to the phenoxy group.

Experimental Protocol (Analogous Procedure for Nitration of an Aromatic Ether):

A mixture of nitric acid and sulfuric acid is a common nitrating agent. The following is a general procedure that can be adapted for the nitration of this compound.

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: Dissolve this compound in a suitable solvent, such as glacial acetic acid or dichloromethane. Cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10-15 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, pour the mixture over crushed ice and water. The solid product can be collected by filtration.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the different nitro-substituted isomers.

Quantitative Data (Hypothetical for this compound):

| Product | Position of -NO2 | Yield (%) |

| 4-Phenoxy-3-nitrobenzonitrile | ortho to phenoxy | Major Product |

| 4-Phenoxy-2-nitrobenzonitrile | ortho to phenoxy | Minor Product |

| (4-Nitrophenoxy)benzonitrile | para to oxygen on the other ring | Minor Product |

Note: The actual yields and isomer ratios would need to be determined experimentally.

Reaction Workflow:

Halogenation (Bromination)

The bromination of this compound is also expected to yield primarily the ortho-substituted product on the benzonitrile ring.

Experimental Protocol (Analogous Procedure):

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., dichloromethane or acetic acid) in a flask protected from light.

-

Addition of Bromine: To the stirred solution, add a solution of bromine in the same solvent dropwise at room temperature. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be added to increase the reaction rate.

-

Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data (Hypothetical for this compound):

| Product | Position of -Br | Yield (%) |

| 3-Bromo-4-phenoxybenzonitrile | ortho to phenoxy | Major Product |

| 2-Bromo-4-phenoxybenzonitrile | ortho to phenoxy | Minor Product |

Note: The actual yields and isomer ratios would need to be determined experimentally.

Reaction Mechanism:

Sulfonation

Sulfonation of this compound can be achieved using fuming sulfuric acid. The sulfonic acid group will predominantly substitute at the ortho position to the phenoxy group.

Experimental Protocol (Analogous Procedure):

-

Reaction: Carefully add this compound in portions to fuming sulfuric acid (oleum) with stirring, while maintaining the temperature between 20-30 °C with an ice bath.

-

Reaction Completion: Stir the mixture at room temperature for several hours until the reaction is complete.

-

Work-up: Pour the reaction mixture onto crushed ice. The sulfonic acid product will precipitate.

-

Isolation: Collect the solid by filtration and wash with cold water. The product can be purified by recrystallization from water.

Quantitative Data (Hypothetical for this compound):

| Product | Position of -SO3H | Yield (%) |

| 4-Phenoxy-3-sulfobenzonitrile | ortho to phenoxy | Major Product |

Note: The actual yield would need to be determined experimentally.

Reactions of the Nitrile Group

The cyano group of this compound is a versatile functional group that can be transformed into other important functionalities.

Hydrolysis to Carboxylic Acid

The nitrile group can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions.

Experimental Protocol (Acidic Hydrolysis - Analogous Procedure):

-

Reaction: In a round-bottom flask, suspend this compound in a mixture of concentrated sulfuric acid and water.

-

Heating: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by the cessation of ammonia evolution (if basic hydrolysis) or by TLC.

-

Work-up: Cool the reaction mixture and pour it into cold water. The 4-phenoxybenzoic acid will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure carboxylic acid.

Quantitative Data (Hypothetical for this compound):

| Reactant | Product | Reagents | Yield (%) |

| This compound | 4-Phenoxybenzoic acid | H₂SO₄, H₂O, heat | >90 |

Reduction to Amine

The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (Catalytic Hydrogenation - Analogous Procedure):

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or methanol. Add a catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for several hours.

-

Work-up: After the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-phenoxybenzylamine. The product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Quantitative Data (Analogous Reaction):

| Reactant | Product | Catalyst | Solvent | Yield (%) |

| 4-(4-methylphenoxy)benzonitrile | 4-(4-methylphenoxy)benzylamine | Raney Nickel | Toluene | >90[1] |

Reaction Pathway:

Conversion to Tetrazole

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide to form a tetrazole ring.

Experimental Protocol:

-

Reaction: In a round-bottom flask, combine this compound, sodium azide, and a Lewis acid catalyst such as zinc bromide (ZnBr₂) or an ammonium salt like triethylammonium chloride in a solvent like N,N-dimethylformamide (DMF) or a mixture of isopropanol and water.

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

-

Work-up: Cool the reaction mixture and pour it into water. Acidify the solution with hydrochloric acid to precipitate the tetrazole product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 5-(4-phenoxyphenyl)-1H-tetrazole.

Quantitative Data (Analogous Reaction):

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzonitrile | NaN₃, SO₃H-carbon | DMF | 100 | 6 | 92 |

Nucleophilic Aromatic Substitution (SNAr)

While the aromatic rings of this compound are not highly activated towards nucleophilic aromatic substitution, if an electron-withdrawing group such as a nitro group is introduced onto one of the rings through electrophilic substitution, subsequent SNAr reactions become feasible.

Conceptual Workflow:

This workflow illustrates the concept of using an initial electrophilic substitution to enable a subsequent nucleophilic substitution.

Experimental Protocol (Analogous Procedure for SNAr on an Activated Ring):

-

Reaction Setup: Dissolve the nitro-substituted this compound in a polar aprotic solvent such as DMF or DMSO.

-

Addition of Nucleophile: Add the nucleophile (e.g., a sodium phenoxide or an amine) and a base if necessary (e.g., potassium carbonate).

-

Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

-

Work-up and Purification: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Conclusion

This compound is a valuable scaffold that offers a multitude of possibilities for chemical modification through electrophilic and nucleophilic substitution reactions, as well as transformations of its nitrile group. Understanding the interplay of the directing effects of its substituents and the reactivity of its functional groups is key to harnessing its full potential in the design and synthesis of novel molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile compound.

References

The Multifaceted Therapeutic Potential of 4-Phenoxybenzonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-phenoxybenzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroreceptor binding properties. This document is intended to serve as a comprehensive resource, detailing the underlying mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents, primarily through the inhibition of key enzymes and signaling pathways crucial for tumor growth, invasion, and metastasis.

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR) and the transforming growth factor-beta (TGF-β), which in turn can regulate the activity of Matrix Metalloproteinases (MMPs).

EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR pathway is a hallmark of many cancers.[2][3] this compound derivatives can interfere with this pathway, leading to the inhibition of tumor growth.

TGF-β Signaling and MMP Activation: The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of invasion and metastasis in later stages. TGF-β can induce the expression and activation of MMPs, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[4][5] This process can be mediated through both Smad-dependent and Smad-independent (e.g., p38 MAPK) pathways.[4][5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Phenoxybenzenesulfonyl pyrrolidine derivative (4e) | H22 (Murine Hepatocarcinoma) | Not specified, but showed significant inhibition of metastasis | [6] |

| 4-Phenoxy-phenyl isoxazole (6l) | A549 (Lung Carcinoma) | 0.22 | [7] |

| 4-Phenoxy-phenyl isoxazole (6l) | HepG2 (Hepatocellular Carcinoma) | 0.26 | [7] |

| 4-Phenoxy-phenyl isoxazole (6l) | MDA-MB-231 (Breast Adenocarcinoma) | 0.21 | [7] |

| Halogenated benzonitrile derivatives | HepG2 (Hepatocellular Carcinoma) | Not specified, but showed cytotoxic effects | [3] |

Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the this compound derivative in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for an additional 2-4 hours at room temperature in the dark, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

-

1.3.2. Matrix Metalloproteinase (MMP) Inhibition Assay

This assay determines the inhibitory effect of this compound derivatives on the activity of MMPs, such as MMP-2 and MMP-9.

-

Principle: A fluorogenic MMP substrate is used, which is cleaved by active MMPs, resulting in an increase in fluorescence. The presence of an MMP inhibitor will reduce the rate of substrate cleavage and thus the fluorescence signal.

-

Materials:

-

Recombinant human MMP-2 or MMP-9

-

Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

APMA (p-aminophenylmercuric acetate) for pro-MMP activation

-

This compound derivative stock solution

-

96-well black microtiter plates

-

Fluorometric microplate reader

-

-

Procedure:

-

If using a pro-MMP, activate it by incubating with APMA according to the manufacturer's instructions.

-

Prepare serial dilutions of the this compound derivative in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions, the activated MMP enzyme, and the assay buffer to a final volume. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Initiate the reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).

-

Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the derivative and calculate the IC50 value.

-

Antimicrobial Activity

Certain this compound derivatives have shown promising activity against a range of pathogenic microorganisms, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Oxadiazole from this compound (Compound 3) | Staphylococcus aureus (MRSA) | 1-2 | [1] |

| Benzothiazole-benzonitrile chromophore (Compound 6) | Staphylococcus aureus | < 48 | |

| Benzothiazole-benzonitrile chromophore (Compound 6) | Escherichia coli | < 118 |

Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination

This is a quantitative method to determine the MIC of an antimicrobial agent against a specific microorganism.

-

Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the lowest concentration of the agent that inhibits visible growth is determined as the MIC.

-

Materials:

-

Test microorganism

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

This compound derivative stock solution

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the this compound derivative in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).

-

Inoculate each well (except the negative control) with 100 µL of the diluted bacterial suspension.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

2.2.2. Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

-

Principle: A standardized inoculum of the test microorganism is swabbed onto an agar plate. Wells are then made in the agar, and the test substance is added to the wells. The substance diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the well.

-

Materials:

-

Test microorganism

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

This compound derivative solution

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

-

Add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution to a well.

-

Add the positive and negative controls to separate wells.

-

Allow the plates to stand for about 1-2 hours at room temperature to allow for diffusion of the substances.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

-

Anti-inflammatory Activity

Some derivatives of this compound have shown potential as anti-inflammatory agents. A common in vivo model to evaluate this activity is the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Principle: Carrageenan, when injected into the paw of a rodent, induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound derivative suspension/solution

-

Positive control drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

-

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: vehicle control, positive control, and test groups (different doses of the this compound derivative).

-

Measure the initial paw volume/thickness of the right hind paw of each rat.

-

Administer the vehicle, positive control, or test compound orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume/thickness at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Neuroreceptor Binding Activity

Derivatives of this compound have also been investigated for their ability to interact with neuroreceptors, such as the dopamine D4 receptor, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Experimental Protocol: Dopamine D4 Receptor Binding Assay

-

Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor. A radiolabeled ligand with known high affinity for the receptor is used. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be determined.

-

Materials:

-

Cell membranes expressing the human dopamine D4 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Spiperone)

-

Assay buffer (e.g., Tris-HCl, MgCl2, EDTA, KCl, NaCl)

-

Non-specific binding determinant (e.g., Haloperidol)

-

This compound derivative stock solution

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Liquid scintillation counter and cocktail

-

-

Procedure:

-

Prepare serial dilutions of the this compound derivative in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the diluted test compound.

-

For determining non-specific binding, add a high concentration of the non-specific binding determinant instead of the test compound. For total binding, add only the buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

-

This guide provides a foundational understanding of the diverse biological activities of this compound derivatives. The detailed protocols and summarized data are intended to empower researchers to further explore and harness the therapeutic potential of this versatile chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-beta-induced upregulation of MMP-2 and MMP-9 depends on p38 MAPK, but not ERK signaling in MCF10A human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MT1-MMP Activation of TGF-β Signaling Enables Intercellular Activation of an Epithelial-mesenchymal Transition Program in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Phenoxybenzonitrile: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenoxybenzonitrile, a key aromatic ether nitrile, has quietly established itself as a valuable building block in organic synthesis and medicinal chemistry. Its structural motif is found in a variety of functional molecules, and its derivatives are crucial intermediates in the synthesis of important pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and its applications, particularly in the context of drug development.

Introduction

This compound, also known as 4-cyanodiphenyl ether, is an organic compound with the chemical formula C₁₃H₉NO. It consists of a phenoxy group linked to a benzonitrile moiety at the para position. This seemingly simple molecule is of significant interest to researchers and drug development professionals due to its utility as a versatile intermediate. The presence of both the ether linkage and the nitrile group provides multiple avenues for further chemical transformations, making it a valuable scaffold for the synthesis of more complex molecules with diverse biological activities.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its synthesis falls under the umbrella of the Ullmann condensation, a reaction developed by German chemist Fritz Ullmann in the early 20th century.[1] The Ullmann reaction, first reported in 1901, describes the copper-catalyzed coupling of aryl halides with various nucleophiles, including phenols, to form diaryl ethers.[1] It is highly probable that this compound was first synthesized via this method in the early 1900s as chemists explored the scope of the newly discovered Ullmann condensation.

Early syntheses were often characterized by harsh reaction conditions, typically requiring high temperatures and stoichiometric amounts of copper. Over the decades, significant advancements in catalysis have led to milder and more efficient methods for the synthesis of diaryl ethers, including this compound. These modern methods, which include ligand-assisted copper catalysis and palladium-catalyzed cross-coupling reactions, have made this important intermediate more accessible for research and industrial applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉NO | [2] |

| Molecular Weight | 195.22 g/mol | [2] |

| CAS Number | 3096-81-9 | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 42-46 °C | |

| Boiling Point | >300 °C | |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | |

| ¹H NMR (CDCl₃) | δ 7.70 (d, J=8.8 Hz, 2H), 7.42 (t, J=7.9 Hz, 2H), 7.23 (t, J=7.4 Hz, 1H), 7.10 (d, J=8.8 Hz, 2H), 7.05 (d, J=7.9 Hz, 2H) | |

| ¹³C NMR (CDCl₃) | δ 161.8, 155.0, 134.1, 130.3, 125.4, 120.9, 118.6, 117.4, 108.2 | |

| IR (KBr, cm⁻¹) | 2226 (C≡N), 1589, 1489, 1245 (C-O-C), 835 |

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two classical and reliable methods: the Ullmann condensation and nucleophilic aromatic substitution. Modern variations of these methods offer improved yields and milder reaction conditions.

Ullmann Condensation

The Ullmann condensation is a traditional and robust method for the formation of diaryl ethers. In the context of this compound synthesis, this involves the copper-catalyzed reaction of a 4-halobenzonitrile (typically 4-chlorobenzonitrile or 4-bromobenzonitrile) with phenol in the presence of a base.

Experimental Protocol: Ullmann-type Synthesis of this compound

-

Materials:

-

4-Chlorobenzonitrile

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-